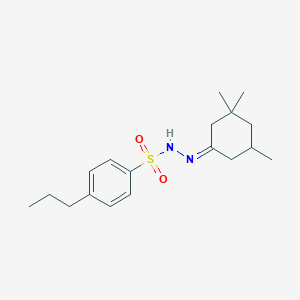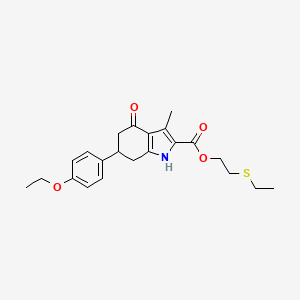![molecular formula C17H19N3O6S B4652062 N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B4652062.png)
N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Overview
Description
N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenyl group, a propylsulfamoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonamide group to another phenyl ring.
Coupling Reaction: The final step involves coupling the two modified phenyl rings through an acetamide linkage.
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenoxy or acetamide moieties.
Scientific Research Applications
N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The nitrophenyl and sulfonamide groups are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenoxyacetamide moiety may also play a role in binding to specific receptors or active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)acetamide: Lacks the sulfonamide and phenoxy groups, resulting in different reactivity and applications.
4-(propylsulfamoyl)phenoxyacetic acid: Contains the sulfonamide and phenoxy groups but lacks the nitrophenyl moiety.
N-(4-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide: Similar structure but with the nitro group in a different position, leading to variations in chemical behavior.
Uniqueness
N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both nitrophenyl and sulfonamide groups allows for diverse reactivity, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-2-10-18-27(24,25)16-8-6-15(7-9-16)26-12-17(21)19-13-4-3-5-14(11-13)20(22)23/h3-9,11,18H,2,10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRWYAFAUONWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4651985.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4652004.png)


![3-(4-chlorophenyl)-2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-1-propanone](/img/structure/B4652013.png)
![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one](/img/structure/B4652014.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4652037.png)
![2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE](/img/structure/B4652038.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4652052.png)
![N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide](/img/structure/B4652073.png)
![methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4652076.png)
![N-[(5Z)-5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4652077.png)

![N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4652081.png)
